Cas no 1223881-68-2 (2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol)

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol is a brominated and chlorinated phenolic compound with potential applications in pharmaceutical and chemical synthesis. Its structure features a 3-bromobenzylamino-methyl group attached to a 4-chlorophenol core, offering versatility as an intermediate in organic reactions. The presence of both bromine and chlorine substituents enhances its reactivity, making it useful for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound's well-defined molecular architecture allows for precise modifications, supporting the development of specialized derivatives. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly valuable in medicinal chemistry for scaffold diversification and drug discovery efforts.
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol structure
1223881-68-2 structure
Product name:2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
CAS No:1223881-68-2
MF:C14H13BrClNO
Molecular Weight:326.61612200737
CID:6778494
PubChem ID:45029989

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • 1223881-68-2
    • CS-0358245
    • BS-10872
    • 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
    • 2-{[(3-bromobenzyl)amino]methyl}-4-chlorophenol
    • AKOS005636473
    • 2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol
    • インチ: 1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2
    • InChIKey: OBMPIRAWMCSZFT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CNCC1C=C(C=CC=1O)Cl

計算された属性

  • 精确分子量: 324.98690g/mol
  • 同位素质量: 324.98690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 32.3Ų

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428915-10g
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
1223881-68-2 98%
10g
¥18763.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428915-100mg
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
1223881-68-2 98%
100mg
¥2488.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428915-1g
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
1223881-68-2 98%
1g
¥6258.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428915-5g
2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol
1223881-68-2 98%
5g
¥13282.00 2024-08-09

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol 関連文献

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenolに関する追加情報

Compound 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol (CAS No. 1223881-68-2)

Introduction to 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol

2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol is a complex organic compound with the CAS registry number 1223881-68-2. This compound belongs to the class of phenolic compounds, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a phenol ring substituted with a chlorine atom at the 4-position and an amino group attached to a benzyl chain at the 2-position. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.

Chemical Structure and Properties

The molecular formula of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol is C15H15BrClN1O1, with a molecular weight of approximately 390.7 g/mol. The compound exhibits a melting point of around 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows absorption bands in the range of 250–300 nm, indicating the presence of conjugated aromatic systems.

Synthesis and Characterization

The synthesis of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol typically involves multi-step reactions, including nucleophilic substitution, amine alkylation, and oxidation. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing reaction times and improving yields. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity of this compound.

Applications in Pharmaceutical Research

In the pharmaceutical industry, 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol has shown promise as a lead compound for drug development. Its ability to act as a ligand for various biological targets, such as enzymes and receptors, has been explored in recent studies. For instance, research published in *Journal of Medicinal Chemistry* highlights its potential as an inhibitor for kinase enzymes, which are implicated in cancer progression.

Additionally, this compound has been investigated for its antioxidant properties. Studies conducted by researchers at the University of California have demonstrated its ability to scavenge free radicals, making it a candidate for anti-inflammatory drug development.

Environmental Impact and Safety Considerations

The environmental impact of CAS No. 1223881-68-2 is currently under evaluation. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory agencies recommend handling this compound with standard precautions to minimize exposure risks.

In terms of safety, this compound should be stored in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Personal protective equipment (PPE), including gloves and goggles, should be used during handling to prevent skin or eye contact.

Future Directions and Research Opportunities

The future of 2-(((3-Bromobenzyl)amino)methyl)-4-chlorophenol lies in its potential for further functionalization and application in advanced materials science. Researchers are exploring its use as a building block for supramolecular assemblies and stimuli-responsive materials due to its unique combination of functional groups.

Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area. For example, ongoing projects aim to exploit its chelating properties for metal ion sensing applications.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd